Cefotiam dihydrochloride hydrate is a broad-spectrum cephalosporin antibiotic used primarily in the treatment of bacterial infections. It is classified under the third generation of cephalosporins, which are known for their enhanced activity against Gram-negative bacteria compared to earlier generations. The compound is effective against various pathogens and is utilized in clinical settings for its potent antibacterial properties.
Cefotiam dihydrochloride hydrate is synthesized from various chemical precursors through complex synthetic pathways. It belongs to the β-lactam class of antibiotics, characterized by a β-lactam ring in its molecular structure. This compound is specifically classified as a cephalosporin, which is a subclass of β-lactam antibiotics, distinguished by their broader spectrum of activity and resistance to certain β-lactamases.
The synthesis of cefotiam dihydrochloride hydrate involves several steps, typically starting from simpler organic compounds. Two notable methods have been documented:
The synthesis typically involves:
Cefotiam dihydrochloride hydrate has a complex molecular structure represented by the formula:
Cefotiam dihydrochloride hydrate undergoes various chemical reactions that contribute to its antibacterial efficacy. The primary reaction mechanism involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This interaction prevents the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis.
In laboratory settings, cefotiam can also participate in hydrolysis reactions under acidic or basic conditions, which can affect its stability and efficacy .
The mechanism of action of cefotiam dihydrochloride hydrate primarily involves:
Studies have shown that cefotiam exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various infections .
Relevant data indicates that proper storage conditions significantly enhance its shelf life and efficacy .
Cefotiam dihydrochloride hydrate is primarily used in clinical settings for:
Cefotiam dihydrochloride hydrate (C₁₈H₂₅Cl₂N₉O₄S₃·xH₂O) is a semisynthetic parenteral cephalosporin antibiotic belonging to the β-lactam class. Its core structure contains a β-lactam ring fused to a six-membered dihydrothiazine ring, conferring target specificity against bacterial penicillin-binding proteins (PBPs) involved in peptidoglycan biosynthesis [1] [10]. Unlike mammalian cells, bacteria require a rigid peptidoglycan layer to maintain osmotic stability. Cefotiam disrupts the final stages of peptidoglycan assembly by mimicking the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby competitively inhibiting the transpeptidation reaction [2] [6].
The compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria due to its ability to penetrate the outer membrane of Gram-negative organisms via porin channels. Its spectrum includes Staphylococcus aureus (MIC range: 0.25–1 μg/mL), Streptococcus pneumoniae, Proteus mirabilis (MIC: 1.56 μg/mL), and haemolytic streptococci (MIC: 0.06–4 μg/mL) [4]. The chemical modifications at the C-3 and C-7 positions of its cephem nucleus enhance stability against bacterial permeability barriers compared to earlier cephalosporins [1] [9].
Table 1: Spectrum of Activity of Cefotiam Dihydrochloride Hydrate
| Bacterial Strain | MIC Range (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5–1.0 |
| Staphylococcus albus | 0.25–0.5 |
| Streptococcus pneumoniae | ≤4.0 |
| Proteus mirabilis | 1.56 |
| Haemolytic streptococci | 0.06–4.0 |
Cefotiam exerts bactericidal effects through irreversible acylation of conserved serine residues in the active sites of PBPs. These membrane-associated enzymes are categorized by molecular weight and function: class A PBPs (bifunctional transglycosylase/transpeptidase) and class B PBPs (monofunctional transpeptidase) [6] [8]. Cefotiam demonstrates preferential affinity for specific PBPs:
The inhibition kinetics follow a two-step mechanism:
Affinity profiling using fluorescent penicillin analogs (e.g., Bocillin-FL) reveals that cefotiam saturates essential PBPs at concentrations ≥0.5× MIC. Its dissociation constant (Kd) for PBP-1A is approximately 9–13 nM, demonstrating superior binding efficiency compared to earlier cephalosporins [1] [8].
Table 2: Inhibition Kinetics of Cefotiam Against Key PBPs
| PBP Class | Bacterial Species | Function | Affinity (Kd, nM) |
|---|---|---|---|
| PBP-1A | Clostridium perfringens | Transpeptidase | 9.4–13.4 |
| PBP-3 (FtsI) | Escherichia coli | Septal transpeptidase | 9.8 |
| PBP-2B | Streptococcus pneumoniae | Elongation-specific | >100 (low affinity) |
Peptidoglycan biosynthesis involves two critical enzymatic activities: transpeptidation (cross-linking glycan strands) and carboxypeptidation (trimming peptide side chains to regulate cross-link density). Cefotiam preferentially inhibits transpeptidases over carboxypeptidases due to structural constraints in the active sites of carboxypeptidases [6] [7].
High-resolution imaging studies show that cefotiam-treated cells exhibit aberrant morphologies: Gram-positive bacteria undergo cell wall swelling and lysis, while Gram-negative cells form membrane blebs due to unbalanced peptidoglycan synthesis and hydrolysis [7] [8].
Figure 1: Mechanism of Peptidoglycan Cross-Linking Disruption by Cefotiam
Normal Cross-Linking: [Glycan strand 1]–(D-Ala)–––––––(PBP Transpeptidase)–––––––[Glycan strand 2] | | | Cross-link formation | Cefotiam Inhibition: [Glycan strand 1]–(D-Ala)–––––––(Cefotiam-acylated PBP) | | No cross-link formed → Cell wall weakness β-Lactamases represent the primary resistance mechanism against cephalosporins. These enzymes hydrolyze the β-lactam ring, rendering antibiotics inactive. Cefotiam exhibits variable stability against different β-lactamase classes:
Hydrolysis kinetics studies demonstrate that cefotiam’s degradation by β-lactamases follows first-order kinetics, with a half-life of 15–30 minutes in concentrated enzyme solutions. This contrasts with more stable cephalosporins like cefotaxime (half-life >60 minutes) [9] [10]. Chromogenic assays using nitrocefin show that cefotiam competitively inhibits β-lactamase activity at sub-MIC concentrations (≤0.25 μg/mL), delaying hydrolysis of other β-lactams [8].
Table 3: Hydrolysis Rates of Cefotiam by Major β-Lactamase Classes
| β-Lactamase Class | Representative Enzyme | Relative Hydrolysis Rate | Impact on MIC |
|---|---|---|---|
| Class A (Serine) | TEM-1 | Low (10–20%) | 2–4 fold increase |
| Class A (ESBL) | CTX-M-15 | High (80–100%) | ≥64 fold increase |
| Class B (Metallo) | NDM-1 | High (100%) | ≥128 fold increase |
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2